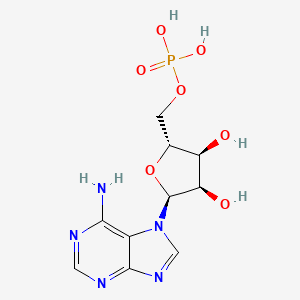![molecular formula C15H23FN2O16P2 B10776868 [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776868.png)
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine-5’-Diphosphate-4-Deoxy-4-Fluoro-Alpha-D-Galactose is a synthetic nucleotide sugar derivative.
Vorbereitungsmethoden
The synthesis of Uridine-5’-Diphosphate-4-Deoxy-4-Fluoro-Alpha-D-Galactose typically involves the enzymatic conversion of uridine diphosphate glucose (UDP-glucose) to uridine diphosphate galactose (UDP-galactose) using UDP-glucose 4-epimerase . This enzyme catalyzes the interconversion through the transient reduction of the tightly bound cofactor NAD+
Analyse Chemischer Reaktionen
Uridine-5’-Diphosphate-4-Deoxy-4-Fluoro-Alpha-D-Galactose undergoes various chemical reactions, including substitution and reduction reactions. The enzyme UDP-glucose 4-epimerase facilitates the stereospecific reduction of the cofactor NAD+ and the nonstereospecific hydride return during normal catalysis . Common reagents used in these reactions include NAD+ and UDP-glucose. The major products formed from these reactions are UDP-galactose and UDP-glucose .
Wissenschaftliche Forschungsanwendungen
Uridine-5’-Diphosphate-4-Deoxy-4-Fluoro-Alpha-D-Galactose has several scientific research applications. In chemistry, it is used to study the mechanisms of enzyme-catalyzed reactions involving nucleotide sugars. In biology, it is utilized to investigate the metabolic pathways of galactose and glucose. In medicine, this compound is of interest for its potential role in drug development and therapeutic interventions. Additionally, it has industrial applications in the production of nucleotide sugar derivatives .
Wirkmechanismus
The mechanism of action of Uridine-5’-Diphosphate-4-Deoxy-4-Fluoro-Alpha-D-Galactose involves its interaction with the enzyme UDP-glucose 4-epimerase. This enzyme catalyzes the interconversion of UDP-galactose and UDP-glucose through the transient reduction of NAD+ . The molecular targets involved in this process include the active site of the enzyme and the cofactor NAD+ .
Vergleich Mit ähnlichen Verbindungen
Uridine-5’-Diphosphate-4-Deoxy-4-Fluoro-Alpha-D-Galactose is similar to other nucleotide sugars such as UDP-glucose and UDP-galactose. its unique structural feature, the presence of a fluorine atom at the 4-position of the galactose moiety, distinguishes it from these compounds . This fluorine substitution can significantly alter the compound’s biochemical properties and interactions with enzymes, making it a valuable tool for studying enzyme mechanisms and metabolic pathways .
Eigenschaften
Molekularformel |
C15H23FN2O16P2 |
|---|---|
Molekulargewicht |
568.29 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23FN2O16P2/c16-8-5(3-19)32-14(12(24)10(8)22)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1 |
InChI-Schlüssel |
OAPPZHVTNHJVAL-ABVWGUQPSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)F)O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)F)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



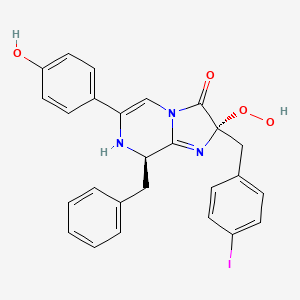
![N-{3-[4-(3-Amino-propyl)-piperazin-1-YL]-propyl}-3-nitro-5-(galactopyranosyl)-beta-benzamide](/img/structure/B10776798.png)
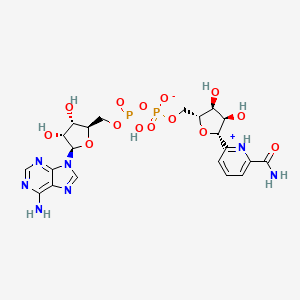

![2-[4-(Hydroxy-methoxy-methyl)-benzyl]-7-(4-hydroxymethyl-benzyl)-1,1-dioxo-3,6-bis-phenoxymethyl-1lambda6-[1,2,7]thiadiazepane-4,5-diol](/img/structure/B10776814.png)
![O-{Hydroxy[((2R)-2-hydroxy-3-{[(1S)-1-hydroxypentadecyl]oxy}propyl)oxy]phosphoryl}-L-serine](/img/structure/B10776825.png)
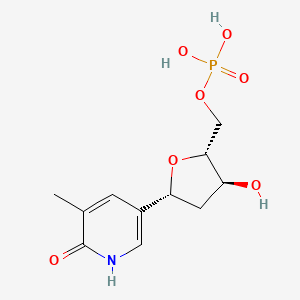
![N,N-[2,5-O-[Dibenzyl]-glucaryl]-DI-[isoleucyl-amido-methane]](/img/structure/B10776838.png)
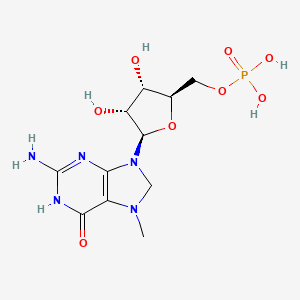
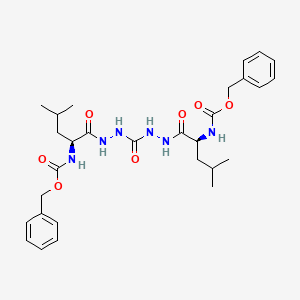
![1-[2-(3-Biphenyl)-4-methylvaleryl)]amino-3-(2-pyridylsulfonyl)amino-2-propanone](/img/structure/B10776844.png)
![2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10776855.png)
